molecular formula C23H26O6 B1246330 Rotiorinol C

Rotiorinol C

Cat. No.: B1246330
M. Wt: 398.4 g/mol
InChI Key: KRCVYHUEUHHWKT-XOEIKTSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rotiorinol C is a secondary metabolite belonging to the azaphilone class of polyketides, primarily isolated from the fungus Chaetomium cupreum . Structurally, it features a bicyclic core with a pyrone-quinone moiety and a stereochemical configuration at the C-11 position (11R), which is critical for its bioactivity . Rotiorinol C has demonstrated significant antifungal activity against Candida albicans (IC50: 16.7 µg/mL) and inhibitory effects on plant pathogens like Rigidoporus microporus (ED50: 26 µg/L) .

Properties

Molecular Formula

C23H26O6

Molecular Weight

398.4 g/mol

IUPAC Name

(9R,9aR)-3-acetyl-9-hydroxy-6-[(1E,3E,5S)-7-hydroxy-3,5-dimethylhepta-1,3-dienyl]-9a-methyl-9H-furo[3,2-g]isochromen-2-one

InChI

InChI=1S/C23H26O6/c1-13(9-14(2)7-8-24)5-6-17-10-16-11-19-20(15(3)25)22(27)29-23(19,4)21(26)18(16)12-28-17/h5-6,9-12,14,21,24,26H,7-8H2,1-4H3/b6-5+,13-9+/t14-,21+,23+/m0/s1

InChI Key

KRCVYHUEUHHWKT-XOEIKTSYSA-N

Isomeric SMILES

C[C@@H](CCO)/C=C(\C)/C=C/C1=CC2=CC3=C(C(=O)O[C@]3([C@@H](C2=CO1)O)C)C(=O)C

Canonical SMILES

CC(CCO)C=C(C)C=CC1=CC2=CC3=C(C(=O)OC3(C(C2=CO1)O)C)C(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Azaphilones

Rotiorinol A and Rotiorinol B

  • Structural Similarities: Rotiorinol A, B, and C share the same azaphilone backbone but differ in hydroxylation patterns and side-chain modifications. Rotiorinol A (22) and C (24) both have an 11R configuration, while Rotiorinol B (23) may vary stereochemically .
  • Bioactivity: Rotiorinol A shows stronger antifungal activity against C. albicans (IC50: 10.5 µg/mL) compared to Rotiorinol C, likely due to additional hydroxyl groups enhancing target binding . Rotiorinol C exhibits broader agricultural applications, with ED50 values against plant pathogens comparable to Rotiorinol A .

(-)-Rotiorin

  • Structural Features: (-)-Rotiorin (25) is a stereoisomer of Rotiorinol C, featuring a 12-oxo group instead of a hydroxyl group at C-12 .
  • Bioactivity: Lower antifungal potency (IC50: 24.3 µg/mL against C. albicans) compared to Rotiorinol C, suggesting that hydroxylation at C-12 enhances bioactivity . Both compounds share applications in biocontrol but differ in solubility and formulation stability .

Chaetoviridins (e.g., Chaetoviridin J)

  • Structural Differences: Chaetoviridins have a more complex oxygenation pattern and lack the pyrone moiety found in Rotiorinol C .
  • Bioactivity :
    • Chaetoviridin J inhibits NF-κB signaling (anti-inflammatory) but lacks direct antifungal activity, highlighting functional divergence within the azaphilone class .

Functional Comparison with Other Antifungal Agents

Epi-isochromophilone II

  • Source : Also produced by C. cupreum .
  • Bioactivity: Superior antifungal activity (IC50: 0.6 ppm against C. albicans) compared to Rotiorinol C, attributed to its unique isochromane ring system . Limited agricultural use due to phytotoxicity risks, whereas Rotiorinol C is safer for field applications .

Trichotoxin A50

  • Class : A peptaibol antibiotic from Trichoderma harzianum .
  • Mechanism: Disrupts fungal cell membranes, unlike Rotiorinol C’s inhibition of ergosterol biosynthesis .
  • Efficacy : Comparable ED50 values (~1–50 ppm) against Colletotrichum gloeosporioides, but Trichotoxin A50 requires higher doses for sustained effects .

Pharmacokinetic and Toxicity Data

Table 1: Comparative Pharmacokinetic Profiles

Compound Solubility (mg/mL) Bioavailability (%) Half-Life (h) Key Applications
Rotiorinol C 0.12 (predicted) ~30–40 (estimated) 6–8 Antifungal, Biocontrol
Rotiorinol A 0.09 ~25–35 4–6 Antifungal
Epi-isochromophilone II 0.05 <20 2–3 Laboratory antifungal
Trichotoxin A50 0.18 ~50–60 10–12 Broad-spectrum antifungal

Toxicity Profile:

  • Rotiorinol C: Non-mutagenic (negative in Mutage assays) and low cytotoxicity (IC50 > 32 µg/mL in mammalian cells) .
  • Chaetoviridin J : Moderate cytotoxicity (IC50: 9.63 µg/mL in cancer cells), limiting therapeutic use .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rotiorinol C
Reactant of Route 2
Rotiorinol C

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